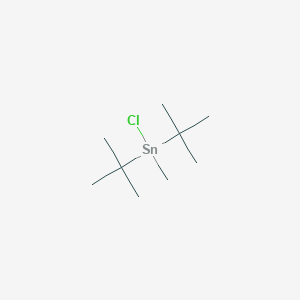
Di-tert-butyl(chloro)methylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(chloro)methylstannane is an organotin compound with the molecular formula C9H19ClSn. It is characterized by the presence of two tert-butyl groups, a chlorine atom, and a methyl group attached to a tin atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl(chloro)methylstannane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with methylstannane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. Another method involves the use of Grignard reagents, where tert-butylmagnesium chloride reacts with methylstannane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(chloro)methylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation and Reduction: The tin center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state species.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides yield alkoxy-substituted stannanes, while coupling reactions produce new carbon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(chloro)methylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: It is used in the production of polymers and other materials, where its reactivity can be harnessed to create specific functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but contains a phosphorus atom instead of tin.
Di-tert-butylchlorosilane: Contains a silicon atom instead of tin.
Di-tert-butylchlorogermane: Contains a germanium atom instead of tin.
Uniqueness
Di-tert-butyl(chloro)methylstannane is unique due to the presence of the tin atom, which imparts distinct reactivity compared to its phosphorus, silicon, and germanium analogs. The tin center allows for specific types of reactions, such as Stille coupling, which are not possible with the other elements.
Eigenschaften
| 110883-09-5 | |
Molekularformel |
C9H21ClSn |
Molekulargewicht |
283.42 g/mol |
IUPAC-Name |
ditert-butyl-chloro-methylstannane |
InChI |
InChI=1S/2C4H9.CH3.ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
OOFWNOPXZCDPPX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[Sn](C)(C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)

![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
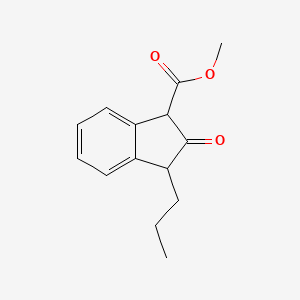
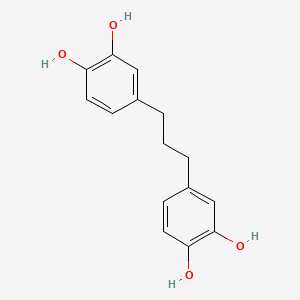
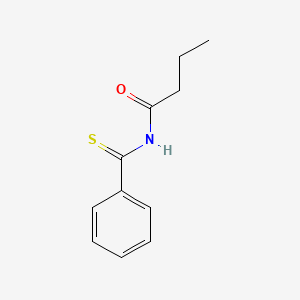
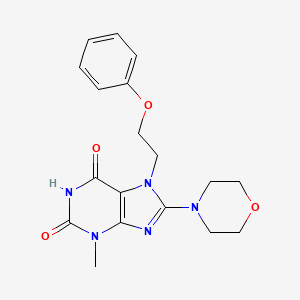
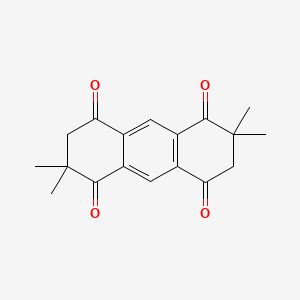
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

